2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone
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Overview
Description
2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a cinnolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine.
Coupling Reaction: The piperazine derivative is then coupled with an appropriate cinnolinone precursor under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like halogens or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological systems are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1-methyl-2-oxoethyl}-4-methyl1benzothieno[2,3-d]pyridazin-1(2H)-one : Another structurally related compound with a different core.
2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione: This compound shares a similar piperazine and fluorophenyl structure but differs in the core structure.
Uniqueness
The uniqueness of 2-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone lies in its specific combination of the cinnolinone core with the fluorophenyl-substituted piperazine, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H23FN4O2 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C20H23FN4O2/c21-16-5-7-17(8-6-16)23-9-11-24(12-10-23)20(27)14-25-19(26)13-15-3-1-2-4-18(15)22-25/h5-8,13H,1-4,9-12,14H2 |
InChI Key |
MSFRJJWHBLACKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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